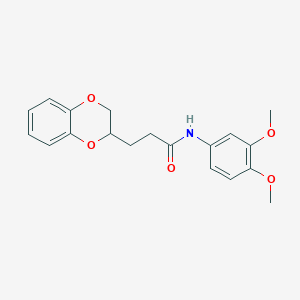
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide is an organic compound that features a benzodioxin ring and a dimethoxyphenyl group
Preparation Methods
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Attachment of the Propanamide Group: The propanamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or other coupling agents.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a substitution reaction, where a suitable precursor reacts with the benzodioxin intermediate.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide include:
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)butanamide: This compound features a butanamide group, providing different chemical and biological properties.
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C19H21NO5/c1-22-15-9-7-13(11-18(15)23-2)20-19(21)10-8-14-12-24-16-5-3-4-6-17(16)25-14/h3-7,9,11,14H,8,10,12H2,1-2H3,(H,20,21) |
InChI Key |
UDVIYQODYNEHEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















